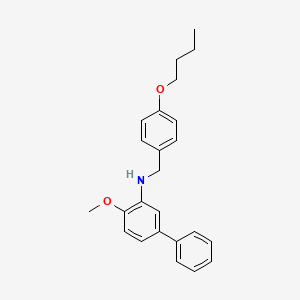![molecular formula C20H22N4O B5180280 8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a synthetic compound that has been widely used in scientific research. This compound is also known as PQQ, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of PQQ involves several pathways. PQQ has been found to activate the Nrf2 pathway, which is responsible for the production of antioxidant enzymes. PQQ also activates the PGC-1α pathway, which is responsible for the regulation of mitochondrial function. Moreover, PQQ has been found to inhibit the NF-κB pathway, which is responsible for inflammation.
Biochemical and Physiological Effects:
PQQ has several biochemical and physiological effects. It has been found to enhance mitochondrial function, which leads to increased cellular energy production. PQQ also has antioxidant and neuroprotective effects, which protect cells from oxidative stress and damage. Moreover, PQQ has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
PQQ has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, PQQ has been extensively studied, which means that there is a lot of information available on its properties and mechanisms of action. However, PQQ also has some limitations for lab experiments. It is a relatively expensive compound, which means that it may not be accessible to all researchers. Moreover, PQQ has a short half-life, which means that it may not be suitable for long-term studies.
Orientations Futures
There are several future directions for the study of PQQ. One of the future directions is the development of PQQ-based therapeutics for several diseases. PQQ has been found to have antioxidant and neuroprotective effects, which make it a potential therapeutic agent for several diseases, including Alzheimer's disease and Parkinson's disease. Another future direction is the study of PQQ in combination with other compounds. PQQ has been found to enhance mitochondrial function, and its combination with other compounds may lead to synergistic effects. Finally, the study of PQQ in different animal models may provide further insights into its properties and mechanisms of action.
Conclusion:
In conclusion, PQQ is a synthetic compound that has several biochemical and physiological effects. It has been extensively studied, and its properties and mechanisms of action are well understood. PQQ has potential therapeutic applications for several diseases, and its study in different animal models may provide further insights into its properties and mechanisms of action.
Méthodes De Synthèse
The synthesis of PQQ involves several steps. The first step is the synthesis of 4-methylquinoline, which is then reacted with 2-bromoanisole to form 8-methoxy-4-methylquinoline. This compound is then reacted with 4-(2-pyridinyl)-1-piperazine to form PQQ. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
PQQ has been extensively used in scientific research due to its unique properties. It has been found to have antioxidant and neuroprotective effects, which make it a potential therapeutic agent for several diseases. PQQ has also been found to enhance mitochondrial function, which is essential for cellular energy production. Moreover, PQQ has been found to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
8-methoxy-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-14-19(22-20-16(15)6-5-7-17(20)25-2)24-12-10-23(11-13-24)18-8-3-4-9-21-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYKARYWCTTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)


![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)

![N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)